molecular formula C11H22O3Si B2562651 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde CAS No. 2168724-86-3

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Cat. No.: B2562651
CAS No.: 2168724-86-3
M. Wt: 230.379
InChI Key: KFBBGHNPRWMKRN-UHFFFAOYSA-N
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Description

“3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde” is an organic compound with the molecular formula C11H22O3Si . It has a molecular weight of 230.38 . The compound is also known by its IUPAC name, 3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Detection of Chemical Warfare Agents

One application involves the synthesis of a new (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime for the detection of chemical warfare nerve agents, such as O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD). This compound allows for rapid and visible detection of these agents, demonstrating its potential in defense and security technologies (Lee, Byun, & Lee, 2012).

Organic Synthesis and Transformation

In organic chemistry, the compound has been used in the oxidation of allylsilanes derived from γ-formyl-substituted cyclopentene, showcasing its role in complex organic transformations and synthesis processes. This particular application highlights the compound's versatility in facilitating the formation of products through tandem-type isomerization/oxidation transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).

Synthesis of Propargylic Epoxides

Additionally, it has been utilized in the synthesis of novel enantiopure propargylic epoxides, indicating its significance in the creation of stereochemically complex molecules. This is crucial for the development of compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences (Kanger, Liiv, Pehk, & Lopp, 1993).

Asymmetric Synthesis and Induction

The compound also plays a role in asymmetric synthesis, where derivatives have been shown to be highly diastereoselective, providing a pathway to synthesize compounds with specific stereochemical configurations. This has implications for the synthesis of biologically active molecules where stereochemistry is a critical factor (Paquette, Bennett, Chhatriwalla, & Isaac, 1997).

Isomerization Studies

Research on isomerization of the tert-butyldimethylsilyl group in ribonucleosides in solution provides insights into nucleoside chemistry, essential for understanding RNA structure and function. This research demonstrates the compound's role in studying nucleoside modifications and their implications for biological processes (Olgivie & Entwistle, 1981).

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyoxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBBGHNPRWMKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168724-86-3
Record name 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
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